

4-Nitropyrene CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Nitropyrene

Cat. No.: B1202641

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Technical Guide: 4-Nitropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitropyrene**, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and environmental research. This document outlines its chemical identity, molecular structure, and key experimental methodologies.

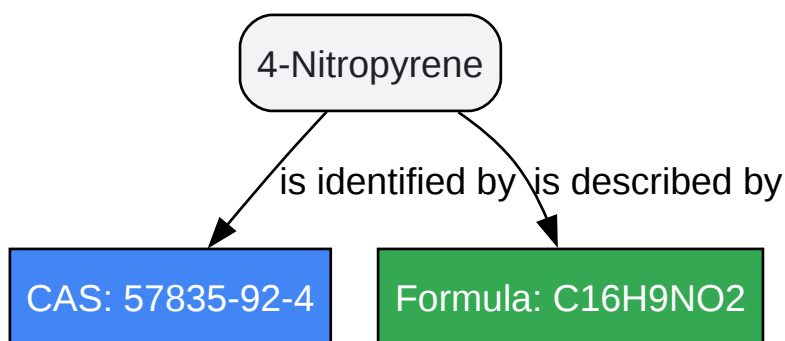
Core Data Presentation

A summary of essential quantitative and qualitative data for **4-Nitropyrene** is presented below for quick reference.

Property	Value	Source(s)
Chemical Name	4-Nitropyrene	[1][2]
CAS Number	57835-92-4	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₁₆ H ₉ NO ₂	[1][2][3][6][7][8]
Molecular Weight	247.25 g/mol	[2][3][6][7][8]
Appearance	Light yellow to brown crystalline powder or slender orange needles.	[4][7]
Melting Point	187 - 197.5 °C	[4][7]
Solubility	Practically insoluble in water; soluble in diethyl ether, acetone, ethanol, benzene, and toluene.	[2]
SMILES	<chem>C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)--INVALID-LINK--[O-]</chem>	[2][3]
InChIKey	UISKIUIWPSPSAV-UHFFFAOYSA-N	[2][6]

Molecular Structure and Identification

The relationship between the common name, CAS number, and molecular formula of **4-Nitropyrene** is fundamental to its identification in research and regulatory contexts.



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Figure 1. Identification of **4-Nitropyrene**.

Experimental Protocols

Detailed methodologies for key experiments involving **4-Nitropyrene** are outlined below. These protocols are foundational for studies concerning its synthesis, analysis, and biological activity.

Synthesis of 4-Nitropyrene via the Hexahydropyrene (HHPy) Method

The synthesis of **4-Nitropyrene** is achieved through a multi-step process that directs nitration to the 4-position, which is not readily accessible by direct nitration of pyrene. This indirect route involves the reduction of pyrene, followed by electrophilic aromatic substitution and subsequent re-aromatization.

Step 1: Reduction of Pyrene to 1,2,3,6,7,8-Hexahydropyrene (HHPy)

- In a suitable reaction vessel, dissolve pyrene in a high-boiling point alcohol such as 1-pentanol or isoamyl alcohol.
- Add metallic sodium (Na) portion-wise to the solution under reflux conditions. The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
- Continue the reaction until the pyrene is fully consumed, which can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, and the excess sodium is quenched carefully with a lower-chain alcohol (e.g., ethanol), followed by water.
- The product, 1,2,3,6,7,8-hexahydropyrene (HHPy), is isolated. It can be purified by crystallization from ethanol to yield a very pure intermediate.

Step 2: Nitration of HHPy

- Dissolve the purified HHPy in a suitable inert solvent.

- Introduce a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another suitable nitrating system) to the solution at a controlled temperature. The reactivity of HHPy is localized, allowing for selective substitution at the available aromatic position.
- The reaction progress is monitored by TLC or gas chromatography (GC).

Step 3: Re-aromatization to **4-Nitropyrene**

- Once the nitration is complete, the intermediate nitro-HHPy is subjected to an oxidation step to restore the aromatic pyrene core.
- A dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or o-chloranil is added to the reaction mixture.
- The mixture is typically heated to facilitate the re-aromatization process.
- Upon completion, the final product, **4-Nitropyrene**, is isolated and purified using standard techniques such as column chromatography and recrystallization.

Analytical Protocol: Purification and Analysis

The purity and identity of synthesized **4-Nitropyrene** and its metabolites are typically confirmed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water is often employed to separate **4-Nitropyrene** from other isomers and impurities.
- Detection: A UV-Vis detector set at a wavelength appropriate for the chromophore of nitropyrenes allows for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR are used to confirm the structure of **4-Nitropyrene** and its derivatives. The distinct chemical shifts and coupling constants of the aromatic protons provide definitive

structural information.

Toxicological Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes specific strains of *Salmonella typhimurium* (e.g., TA98, TA100) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.^[4] A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, restoring their ability to synthesize histidine (His+).^[4] This allows them to grow on a histidine-deficient medium.^[4]

Methodology:

- **Strain Preparation:** Inoculate the selected *S. typhimurium* tester strain (e.g., TA98, which is sensitive to frameshift mutagens) into a nutrient broth and incubate overnight at 37°C with shaking.^[4]
- **Metabolic Activation (S9 Mix):** For compounds that may become mutagenic after metabolism, a rat liver homogenate (S9 fraction) is included in the assay.^{[2][4]} This mix simulates mammalian metabolism.^{[2][4]}
- **Exposure:** In a test tube, combine the bacterial culture, the test compound (**4-Nitropyrene** dissolved in a suitable solvent like DMSO), and either the S9 mix or a buffer (for tests without metabolic activation).^{[4][6]}
- **Plating:** Mix the contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).^{[4][6]}
- **Incubation:** Incubate the plates at 37°C for 48-72 hours in the dark.^[4]
- **Scoring:** Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a mutagenic effect.

Biochemical Protocol: In Vitro Metabolism with Liver Microsomes

This assay is used to study the metabolic fate of **4-Nitropyrene** and identify the enzymes involved.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).^{[9][10]} Incubating **4-Nitropyrene** with liver microsomes and necessary cofactors allows for the identification of its metabolic pathways, such as oxidation and nitroreduction.^{[1][3]}

Methodology:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare an incubation mixture containing:
 - Phosphate buffer (to maintain physiological pH)
 - Human or rat liver microsomes
 - **4-Nitropyrene** (dissolved in a suitable solvent)
 - An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as a cofactor for CYP enzymes.
- **Incubation:** Pre-incubate the mixture at 37°C before initiating the reaction by adding the NADPH-generating system. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
- **Sample Preparation:** Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
- **Metabolite Analysis:** Analyze the supernatant using HPLC or LC-MS/MS to separate and identify the metabolites formed.^[11] Comparison with authentic standards is used for

confirmation. Studies have shown that **4-Nitropyrene** can be metabolized via ring oxidation to form phenols and dihydrodiols, and via nitroreduction to form 4-aminopyrene.[1][3] Cytochrome P450 3A4 has been identified as a principal enzyme in these transformations in human liver microsomes.[1][3]

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